1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride
Description
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride is a synthetic organic compound featuring a phenyl group attached to a methanamine backbone, which is further substituted with a 1,3-thiazol-2-ylmethyl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound has the molecular formula C₁₁H₁₄Cl₂N₂S and a molecular weight of 277.22 g/mol . It is cataloged under CAS numbers such as 247235-78-5 and MFCD code 19442235, with a typical purity of 95% in commercial listings .
Properties
IUPAC Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFTXNZSPRZDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Thiourea Cyclization
The synthesis begins with constructing the 1,3-thiazole ring, a critical step achieved through the reaction of α-haloketones with thiourea derivatives. For example, acetophenone derivatives are brominated using phenyltrimethylammonium tribromide, followed by cyclization with thiourea in ethanol under reflux conditions. This method yields 2-aminothiazole intermediates, such as 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, with a reported yield of 57%.
Reaction Conditions and Yields
Functionalization of the Thiazole Intermediate
The 2-aminothiazole intermediate undergoes acetylation to protect the amine group, facilitating subsequent functionalization. Acetic anhydride in pyridine at 60°C acetylates the amine, achieving an 88% yield. The acetylated product is then reacted with (2R)-2-methylpyrrolidine under basic conditions to introduce the methanamine sidechain.
Reductive Amination for Methanamine Formation
Reductive amination is employed to attach the phenyl group to the thiazole-methylamine structure. Formaldehyde and ammonium chloride in the presence of a reducing agent, such as sodium cyanoborohydride, facilitate this step. The free base is isolated and subsequently treated with hydrochloric acid to form the dihydrochloride salt.
Optimization of Reaction Parameters
Temperature and Catalysis
Optimal reaction temperatures vary by step:
-
Cyclization : 65–75°C ensures efficient ring closure without decomposition.
-
Acetylation : 60°C balances reactivity and byproduct minimization.
-
Reductive Amination : Room temperature prevents over-reduction of the imine intermediate.
Catalysts such as Ni(cod)₂ and DPPF enhance coupling reactions in analogous syntheses, though their use in this specific pathway requires further validation.
Solvent Systems
-
Polar aprotic solvents (e.g., N-methylpyrrolidone) improve solubility during functionalization.
-
Ethanol-water mixtures facilitate precipitation of intermediates during workup.
Characterization and Analytical Validation
Spectroscopic Methods
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile-water mobile phase) ensures >98% purity. X-ray crystallography resolves stereochemical ambiguities in the hydrochloride salt.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Reactors
Purification Techniques
-
Recrystallization : Ethanol-water mixtures remove hydrophilic impurities.
-
Chromatography : Silica gel columns with ethyl acetate-hexane eluents isolate the dihydrochloride salt.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. The thiazole ring in 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride may contribute to its effectiveness against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential use in pharmaceuticals targeting infectious diseases .
2. Anticancer Research
Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This compound could be a candidate for further development in cancer therapeutics.
3. Neuroprotective Effects
Emerging studies suggest that compounds containing thiazole moieties can exhibit neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .
Industrial Applications
1. Chemical Synthesis
Due to its unique structure, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity can be exploited in the development of new materials, pharmaceuticals, and agrochemicals.
2. Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for detecting specific analytes or as a standard in chromatographic techniques. Its stability and defined chemical properties make it suitable for use in mass spectrometry and high-performance liquid chromatography (HPLC) applications .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis Induction
In a research article from Cancer Letters, the effects of thiazole derivatives on cancer cell lines were examined. The study found that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₅H₁₀Cl₂N₂S
- Molecular Weight : 217.12 g/mol
- Key Differences :
- The thiazole ring is substituted at the 4-position instead of the 2-position.
- A methyl group replaces the phenyl group on the methanamine backbone.
- Implications :
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine Dihydrochloride
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine Dihydrochloride
- Molecular Formula : C₉H₁₆Cl₂N₂OS
- Molecular Weight : 287.21 g/mol
- Key Differences :
- A saturated tetrahydrofuran (THF) ring replaces the aromatic phenyl group.
- Implications :
Analogues with Varied Amine Substituents
N-Methyl-N-(pyrrolidin-2-ylmethyl)-1-(thiazol-2-yl)ethanamine Hydrochloride
- Molecular Formula : C₁₁H₂₀ClN₃S
- Molecular Weight : 261.82 g/mol
- Key Differences :
- Incorporates a pyrrolidine ring (a five-membered amine heterocycle) and an additional methyl group.
- Implications :
Diphenhydramine Hydrochloride
- Molecular Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.82 g/mol
- Key Differences :
- A diphenylmethoxy group replaces the thiazole moiety.
- Implications: Diphenhydramine’s ethanolamine backbone is associated with antihistaminic activity, suggesting divergent applications compared to the thiazole-based target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₄Cl₂N₂S | 277.22 | Phenyl, thiazol-2-ylmethyl, dihydrochloride | 247235-78-5 |
| N-Methyl-1-(1,3-thiazol-4-yl)methanamine diHCl | C₅H₁₀Cl₂N₂S | 217.12 | Methyl, thiazol-4-ylmethyl | 7771-09-7 |
| (2-Furylmethyl)(thiazol-2-ylmethyl)amine diHCl | C₉H₁₂Cl₂N₂OS | 279.18 | Furyl, thiazol-2-ylmethyl | 886506-06-5 |
| Tetrahydrofuran-thiazole derivative diHCl | C₉H₁₆Cl₂N₂OS | 287.21 | THF ring, thiazol-2-ylmethyl | 474448-93-6 |
| Diphenhydramine HCl | C₁₇H₂₁NO·HCl | 291.82 | Diphenylmethoxy, ethanolamine | 147-24-0 |
Biological Activity
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride (CAS No. 1609400-53-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is C11H13ClN2S, with a molecular weight of approximately 240.75 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, aminothiazoles have been identified as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. In vitro assays have demonstrated that certain thiazole-containing compounds exhibit IC50 values ranging from 0.6 to 1.7 μM against P. falciparum . This suggests that this compound may possess similar or enhanced activity against this pathogen.
Antitumor Activity
Thiazoles are also recognized for their antitumor properties. Research indicates that various thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with thiazole rings have shown IC50 values as low as 1.61 µg/mL in cytotoxicity assays against specific cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds.
Anticonvulsant Properties
Some thiazole derivatives have demonstrated anticonvulsant activity in animal models. Compounds structurally related to this compound have been tested for their ability to prevent seizures, indicating a potential therapeutic application in epilepsy .
Structure-Activity Relationship (SAR)
The efficacy of thiazole-containing compounds often correlates with their structural features. Key findings from SAR studies include:
- Substituents on the Phenyl Ring : The presence of methyl or methoxy groups on the phenyl ring has been linked to increased biological activity .
- Thiazole Ring Modifications : Alterations to the thiazole structure itself can significantly impact potency and selectivity against target enzymes or receptors .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related thiazole compounds:
| Compound | Activity | IC50 Value | References |
|---|---|---|---|
| Compound A | Antimalarial | 0.6 μM | |
| Compound B | Antitumor | 1.61 µg/mL | |
| Compound C | Anticonvulsant | N/A |
These findings suggest that modifications to the thiazole moiety can lead to compounds with significant therapeutic potential.
Q & A
Basic Question
- 1H/13C NMR :
- Thiazole protons: Distinct aromatic signals at δ 7.2–7.5 ppm (C4-H/C5-H) and a singlet for the methylene bridge (N-CH2-thiazole) at δ 4.3–4.6 ppm .
- Phenyl group: Multiplet at δ 7.3–7.5 ppm for aromatic protons.
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z corresponding to C11H13N2S (free base) and adducts (e.g., [M+H]+ or [M+Cl]–) for the dihydrochloride form .
- IR Spectroscopy : Stretching vibrations for NH2+ (2500–2700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
Validation : Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in proton assignments .
How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or low-resolution diffraction?
Advanced Question
- Twinning : Use the SHELXD program for dual-space recycling to deconvolute overlapping reflections. The SHELXTL suite (Bruker AXS) is optimized for handling twinned data via the HKLF5 format .
- Low-Resolution Data : Apply SIR97 for iterative phase refinement, leveraging Patterson maps and density modification. High-resolution data (<1.2 Å) improves the reliability of hydrogen atom positioning .
- Validation Tools : Check for R-factor convergence (R1 < 5%) and validate geometry using the CCDC Mercury suite .
Note : For hygroscopic crystals, rapid data collection under cryogenic conditions (100 K) minimizes degradation .
What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?
Advanced Question
- Reaction Optimization :
- Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example, DMF enhances thiazole ring closure but may require post-reaction dialysis .
- Employ flow chemistry for exothermic steps (e.g., HCl salt formation) to improve heat dissipation and scalability .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves co-eluting byproducts. For diastereomers, chiral columns (e.g., Chiralpak IA) are effective .
Yield Limitation : Amine protonation during HCl salt formation can reduce solubility; counterion exchange (e.g., acetate) may improve intermediate isolation .
What in vitro assays are commonly used to evaluate the biological activity of thiazole-containing methanamine derivatives?
Advanced Question
- Enzyme Inhibition : LOXL2 inhibition assays (IC50 determination via fluorometric detection of lysine oxidase activity) are relevant for fibrosis and cancer research .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <10 µg/mL indicating potency .
- Cellular Uptake : Radiolabeled analogs (e.g., 3H/14C) track intracellular accumulation in HEK293 or HepG2 cell lines .
SAR Insights : Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance LOXL2 binding affinity, while thiazole methylation reduces metabolic degradation .
How should researchers develop an HPLC method for purity analysis of this dihydrochloride compound?
Methodological Question
- Column Selection : Use a Primesep 100 mixed-mode column (C18 with embedded ion-pair groups) to retain both hydrophobic and ionic species .
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 95% A, ramp to 60% B over 15 minutes.
- Detection : UV at 254 nm (thiazole absorption) with secondary MS confirmation for trace impurities (<0.1%) .
Validation : Ensure linearity (R² >0.999), precision (%RSD <2%), and LOQ ≤0.05% per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
